molecular formula C14H13N3O2 B8720433 3-Amino-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-45-4

3-Amino-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B8720433
CAS No.: 134894-45-4
M. Wt: 255.27 g/mol
InChI Key: MUKSMBAVCDPKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134894-45-4

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C14H13N3O2/c1-8-3-4-11-12(5-8)19-13-10(14(18)17(11)2)6-9(15)7-16-13/h3-7H,15H2,1-2H3

InChI Key

MUKSMBAVCDPKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC(=C3)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (1.6 g, 5.6 mmol) in acetic acid (30 ml) was added a solution of stannous chloride dihydrate (10 g, 44 mmol) in conc. hydrochloric acid (13 ml). After stirring the mixture for 3 hours, the precipitated product was filtered and washed with ether. The product was then dissolved in water, basified with 2N sodium hydroxide, extracted with ether and ethyl acetate, dried (anhydrous magnesium sulfate), and concentrated. Crystallization from ethanol/hexane provided 0.82 g (57% of theory) of pure product as tan needles, m.p. 191°-193° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.